Cas no 104290-82-6 (2-Furancarboxaldehyde, 5-(2-nitrophenoxy)-)

2-Furancarboxaldehyde, 5-(2-nitrophenoxy)- structure
104290-82-6 structure
商品名:2-Furancarboxaldehyde, 5-(2-nitrophenoxy)-
CAS番号:104290-82-6
MF:C11H7NO5
メガワット:233.177
CID:3567785
PubChem ID:12610984

2-Furancarboxaldehyde, 5-(2-nitrophenoxy)- 化学的及び物理的性質

名前と識別子

    • 2-Furancarboxaldehyde, 5-(2-nitrophenoxy)-
    • 5-(2-Nitro-phenoxy)-furan-2-carbaldehyde
    • 104290-82-6
    • 5-(2-Nitrophenoxy)furan-2-carbaldehyde
    • AKOS014571826
    • SB61630
    • インチ: InChI=1S/C11H7NO5/c13-7-8-5-6-11(16-8)17-10-4-2-1-3-9(10)12(14)15/h1-7H
    • InChIKey: IUYUIPSQFRIURY-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 233.03242232Da
  • どういたいしつりょう: 233.03242232Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 290
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

2-Furancarboxaldehyde, 5-(2-nitrophenoxy)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM484805-1g
5-(2-Nitrophenoxy)furan-2-carbaldehyde
104290-82-6 97%
1g
$411 2023-03-07

2-Furancarboxaldehyde, 5-(2-nitrophenoxy)- 関連文献

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2-Furancarboxaldehyde, 5-(2-nitrophenoxy)-に関する追加情報

Compound CAS No. 104290-82-6: 2-Furancarboxaldehyde, 5-(2-nitrophenoxy)-

2-Furancarboxaldehyde, 5-(2-nitrophenoxy)-, also known by its CAS number 104290-82-6, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of furan derivatives, which are widely studied for their versatility and reactivity in organic synthesis. The structure of this compound comprises a furan ring substituted with a carboxaldehyde group at position 2 and a 2-nitrophenoxy group at position 5, making it a valuable molecule for both academic research and industrial applications.

The synthesis of 104290-82-6 involves a series of well-defined organic reactions, including nucleophilic substitution, oxidation, and coupling processes. Researchers have optimized these reaction conditions to achieve high yields and purity levels, ensuring the compound's reliability for further studies. The presence of the nitro group in the phenoxy substituent introduces electron-withdrawing effects, which significantly influence the electronic properties of the molecule. This makes it an attractive candidate for applications in electronic materials, such as organic semiconductors and conductive polymers.

Recent advancements in materials science have highlighted the potential of 104290-82-6 as a building block for constructing advanced materials with tailored functionalities. For instance, studies have demonstrated that this compound can be incorporated into polymer frameworks to enhance their thermal stability and mechanical strength. Additionally, its ability to participate in click chemistry reactions has opened new avenues for the development of cross-linked polymer networks with improved performance characteristics.

In the field of pharmacology, 104290-82-6 has shown promise as a lead compound for drug discovery. Its unique structure allows for interactions with various biological targets, making it a valuable tool in exploring new therapeutic strategies. Recent research has focused on its potential as an anti-inflammatory agent and its ability to modulate cellular signaling pathways involved in chronic diseases such as cancer and neurodegenerative disorders.

The environmental impact of 104290-82-6 has also been a topic of interest among researchers. Studies have been conducted to assess its biodegradability and toxicity under different environmental conditions. These findings are crucial for ensuring the safe handling and disposal of this compound during industrial processes.

In conclusion, CAS No. 104290-82-6, or 5-(2-nitrophenoxy)-furan-carboxaldehyde, represents a versatile chemical entity with diverse applications across multiple disciplines. Its unique structure, coupled with its reactivity and tunable properties, positions it as a key molecule for future innovations in materials science, pharmacology, and beyond. As research continues to uncover new insights into its potential uses, this compound is expected to play an increasingly important role in both academic and industrial settings.

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